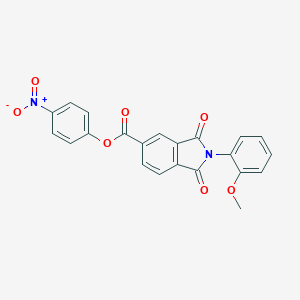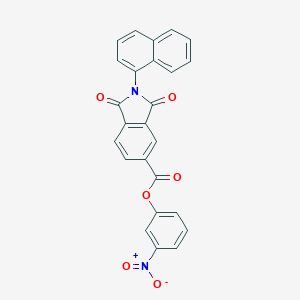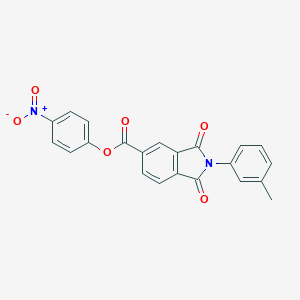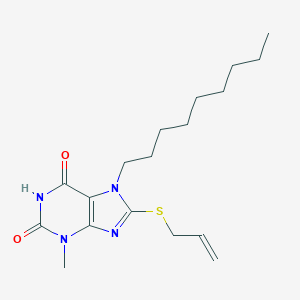![molecular formula C18H21NO2 B401831 N-[4-(1-methylethyl)phenyl]-2-[4-(methyloxy)phenyl]acetamide](/img/structure/B401831.png)
N-[4-(1-methylethyl)phenyl]-2-[4-(methyloxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-N-[4-(propan-2-yl)phenyl]acetamide is an organic compound with a complex structure that includes both methoxy and isopropyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1-methylethyl)phenyl]-2-[4-(methyloxy)phenyl]acetamide typically involves the reaction of 4-methoxybenzoyl chloride with 4-isopropylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]ethylamine.
Substitution: Formation of this compound derivatives with various substituents on the aromatic rings.
科学的研究の応用
2-(4-Methoxyphenyl)-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[4-(1-methylethyl)phenyl]-2-[4-(methyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The methoxy and isopropyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-(4-Methoxyphenyl)-N-phenylacetamide: Lacks the isopropyl group, which may affect its binding affinity and selectivity.
2-(4-Hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]acetamide: Contains a hydroxyl group instead of a methoxy group, which can alter its chemical reactivity and biological activity.
2-(4-Methoxyphenyl)-N-[4-(methyl)phenyl]acetamide: Contains a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.
Uniqueness: The presence of both methoxy and isopropyl groups in N-[4-(1-methylethyl)phenyl]-2-[4-(methyloxy)phenyl]acetamide makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-6-8-16(9-7-15)19-18(20)12-14-4-10-17(21-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,19,20) |
InChIキー |
ZJVMQVXOFDRJPL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(1-adamantylcarbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-2(1H)-quinolinone](/img/structure/B401749.png)

![PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE](/img/structure/B401753.png)

![N-[3-phenoxy-5-(3-pyridinyloxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401758.png)




![4-Methylphenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-5-isoindolinecarboxylate](/img/structure/B401767.png)
![4-Chlorophenyl 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B401768.png)
![4-chlorophenyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B401769.png)

![4-Methylphenyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B401771.png)
